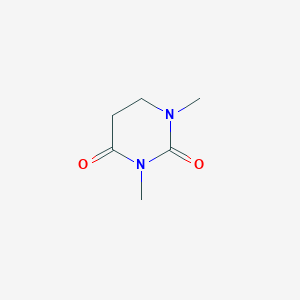
3-Isoxazolemethanol, 4-bromo-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol” is a type of oxazole derivative. Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . They are known for their wide range of biological activities and are often used as intermediates in the synthesis of new chemical entities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry. Various methods have been developed for the synthesis of oxazole derivatives, including the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to give 5-aryloxazoles . Another method involves the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Molecular Structure Analysis
The molecular structure of oxazole derivatives, including “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol”, is characterized by a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of bromine and phenyl groups in the molecule can influence its physical and chemical properties .Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For example, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Additionally, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines can be used to prepare substituted oxazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol” can be influenced by its molecular structure. For example, the presence of a bromine atom can increase the molecule’s molecular weight . The compound is typically in the form of a powder .将来の方向性
The future research on “(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol” and other oxazole derivatives is likely to focus on exploring their potential biological activities and developing more efficient synthesis methods. Given the wide range of biological activities exhibited by oxazole derivatives, they are likely to continue to be a focus of research in medicinal chemistry .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol involves the synthesis of 4-bromo-5-phenyl-1,2-oxazole followed by the reduction of the resulting oxazole to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "Phenylacetic acid", "Phosphorus pentoxide", "Bromine", "2-amino-4-bromophenol", "Sodium borohydride or lithium aluminum hydride" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-5-phenyl-1,2-oxazole", "a. Phenylacetic acid is treated with phosphorus pentoxide to form phenylacetyl chloride.", "b. 2-amino-4-bromophenol is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form 4-bromo-5-phenyl-1,2-oxazole.", "Step 2: Reduction of 4-bromo-5-phenyl-1,2-oxazole to (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol", "a. 4-bromo-5-phenyl-1,2-oxazole is dissolved in a suitable solvent such as ethanol or methanol.", "b. Sodium borohydride or lithium aluminum hydride is added to the solution and the mixture is stirred at room temperature or under reflux conditions for several hours.", "c. The reaction mixture is quenched with water and the product is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.", "d. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol as a white solid." ] } | |
CAS番号 |
934001-94-2 |
分子式 |
C10H8BrNO2 |
分子量 |
254.08 g/mol |
IUPAC名 |
(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C10H8BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-5,13H,6H2 |
InChIキー |
QQXFSHUGDQQNDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



